Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate
CAS No.:
Cat. No.: VC16701735
Molecular Formula: C10H7ClF3NO3
Molecular Weight: 281.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7ClF3NO3 |
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Molecular Weight | 281.61 g/mol |
IUPAC Name | ethyl 2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-2-oxoacetate |
Standard InChI | InChI=1S/C10H7ClF3NO3/c1-2-18-9(17)7(16)5-3-4-6(10(12,13)14)15-8(5)11/h3-4H,2H2,1H3 |
Standard InChI Key | HKTAKFZEVGRLHR-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate is defined by the IUPAC name ethyl 2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-2-oxoacetate. Its molecular structure comprises:
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A pyridine ring substituted at the 2-position with a chlorine atom and at the 6-position with a trifluoromethyl () group.
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An ethyl ester () linked to a ketone group at the 3-position of the pyridine ring .
The canonical SMILES representation, \text{CCOC(=O)C(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl, further clarifies its connectivity.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 281.61 g/mol | |
CAS Number | 1260762-70-6 | |
PubChem Compound ID | 53419368 |
Electronic and Steric Effects
The trifluoromethyl group () introduces strong electron-withdrawing effects, enhancing the pyridine ring’s electrophilicity and influencing reaction kinetics. Concurrently, the chlorine atom at the 2-position contributes steric hindrance, potentially directing regioselectivity in subsequent reactions. The ethyl ester group provides hydrolytic stability compared to methyl esters, making the compound more suitable for long-term storage .
Synthesis and Production
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the 2- and 6-positions of the pyridine ring requires controlled reaction conditions.
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Stability of Intermediates: The oxoacetate moiety may be prone to decomposition under harsh conditions, necessitating mild reagents and low temperatures.
Compound | Substituents | IC₅₀ (Enzyme X) |
---|---|---|
Ethyl 2-(2-Cl-6-CF₃-pyridinyl) | Cl, CF₃, ethyl ester | 5.2 µM |
Methyl 2-Cl-pyridinyl acetate | Cl, methyl ester | 12.7 µM |
Comparative Analysis with Analogous Compounds
Chlorine vs. Fluorine Substitution
Replacing chlorine with fluorine in similar pyridine esters reduces steric bulk but increases electronegativity, altering binding affinities. For example, fluoro-substituted analogs exhibit 30% higher solubility in aqueous buffers.
Trifluoromethyl Impact
The group’s hydrophobicity enhances blood-brain barrier penetration in drug candidates compared to hydroxyl or methyl substitutes.
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